

An In-depth Technical Guide on the Physicochemical Properties of Methylenehydrotanshinquinone

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Compound of Interest

Compound Name: *Methylenehydrotanshinquinone*

Cat. No.: *B3027294*

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Introduction

Methylenehydrotanshinquinone, also known as Methylenetanshinquinone, is a naturally occurring compound that can be isolated from the dried roots of *Salvia miltiorrhiza*^[1]. It belongs to the family of tanshinones, which are abietane diterpenes known for their lipophilic nature and a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects^{[2][3][4][5]}. The clinical application of many tanshinones has been limited by their poor water solubility and subsequent low bioavailability^{[3][6]}. This technical guide provides a comprehensive overview of the available physicochemical properties of **Methylenehydrotanshinquinone** and outlines detailed experimental protocols for the determination of key physicochemical parameters. Due to the limited publicly available experimental data for this specific derivative, this guide also incorporates general characteristics of the tanshinone class of compounds to provide a predictive context.

Core Physicochemical Properties

Quantitative physicochemical data for **Methylenehydrotanshinquinone** is sparse in publicly accessible databases. The following table summarizes the available information and highlights the data that requires experimental determination.

Property	Value	Data Source
Molecular Formula	C ₁₈ H ₁₄ O ₃	PubChem[7]
Molecular Weight	278.3 g/mol	PubChem[7]
Melting Point	Data not available	-
Boiling Point	Data not available	-
Aqueous Solubility	Expected to be low (poorly soluble)	Inferred from tanshinones[3][6]
pKa	Data not available	-
LogP (Octanol-Water)	Data not available	-

Experimental Protocols for Physicochemical Property Determination

To address the gaps in the existing data, the following section details standard experimental methodologies for determining the key physicochemical properties of **Methylenedihydrotanshinquinone**.

1. Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities[8][9][10].

- Methodology: Capillary Method
 - Sample Preparation: A small amount of finely powdered, dry **Methylenedihydrotanshinquinone** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm[11][12].
 - Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used[10].

- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/min) for a preliminary approximate determination[12]. For an accurate measurement, the heating rate is slowed to 1-2 °C/min as the temperature approaches the expected melting point[10][12].
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range[8][9].

2. Determination of Aqueous Solubility

The aqueous solubility of a compound is a crucial factor influencing its absorption and bioavailability. Tanshinones are generally known for their poor water solubility[3][6].

- Methodology: Shake-Flask Method
 - Principle: This equilibrium method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance[13].
 - Procedure: An excess amount of **Methylenedihydrotanshinquinone** is added to a flask containing a known volume of purified water (or a relevant buffer solution). The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached[13].
 - Sample Analysis: After the incubation period, the suspension is filtered to remove the undissolved solid. The concentration of **Methylenedihydrotanshinquinone** in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which is commonly used for the analysis of tanshinones[2].

3. Determination of pKa

The pKa, or acid dissociation constant, is essential for understanding the ionization state of a molecule at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. For quinone-containing compounds, which can have acidic hydroxyl groups, this is a particularly important parameter[14][15][16].

- Methodology: Potentiometric Titration
 - Principle: This method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH changes.
 - Procedure: A solution of **Methylenedihydrotanshinquinone** in a suitable co-solvent system (e.g., water-ethanol) is prepared. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant using a calibrated pH meter[15].
 - Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point[15]. Spectrophotometric methods can also be employed by monitoring changes in the UV-Vis absorbance spectrum as a function of pH[14].

4. Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME)[17][18][19].

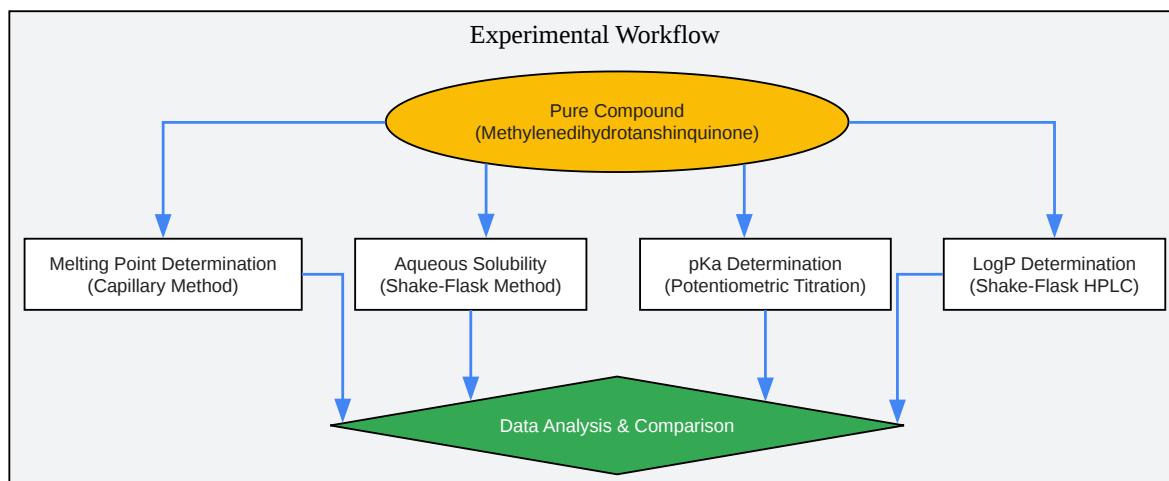
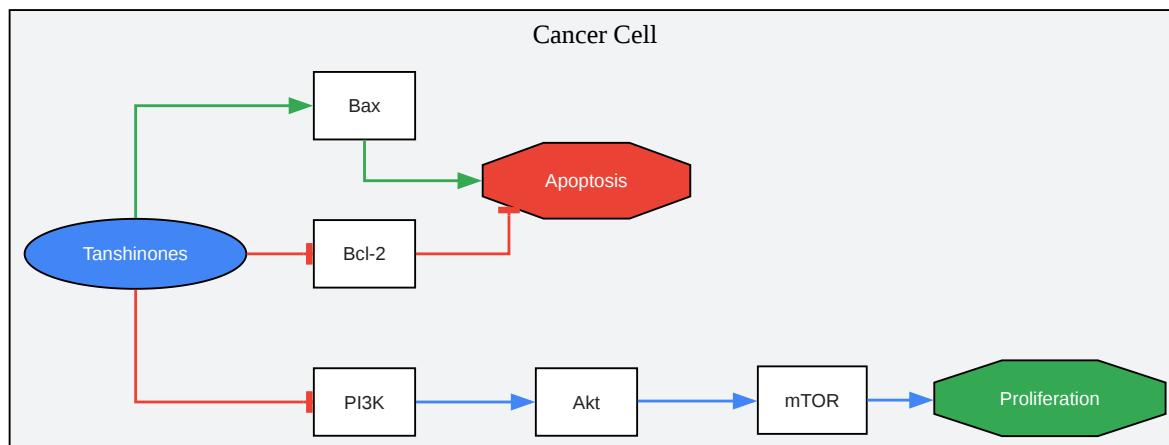
- Methodology: Shake-Flask HPLC Method
 - Principle: This method determines the ratio of the concentration of the compound in two immiscible phases, n-octanol and water, at equilibrium[19].
 - Procedure: A known amount of **Methylenedihydrotanshinquinone** is dissolved in either water or n-octanol. This solution is then mixed with an equal volume of the other immiscible solvent in a separatory funnel. The mixture is shaken vigorously to allow for partitioning between the two phases and then left to stand for the layers to separate completely.
 - Sample Analysis: The concentration of **Methylenedihydrotanshinquinone** in both the aqueous and n-octanol layers is quantified using HPLC[17]. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value[18][19].

Signaling Pathways and Experimental Workflows

While specific signaling pathways for **Methylenedihydrotanshinquinone** are not yet elucidated, the broader class of tanshinones is known to exert its biological effects through the modulation of various signaling cascades, particularly in the context of cancer therapy[4][5].

General Signaling Pathways for Tanshinones

Tanshinones have been reported to inhibit cancer cell proliferation and induce apoptosis through multiple pathways. For instance, Tanshinone IIA has been shown to be involved in the MAPK and PI3K/Akt/mTOR signaling pathways[2]. It can also induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2[2].



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